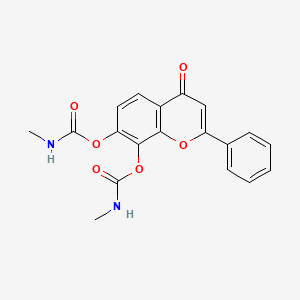

7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TrkB-IN-1 is a potent, orally active agonist of the tropomyosin receptor kinase B (TrkB) receptor. This compound has shown promising results in reversing cognitive deficits in Alzheimer’s disease mouse models, making it a valuable tool for Alzheimer’s disease research .

Preparation Methods

The synthetic routes and reaction conditions for TrkB-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired pharmacokinetic properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

TrkB-IN-1 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

TrkB-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the binding affinity and activation of the TrkB receptor.

Biology: Investigated for its role in neural development and synaptic plasticity.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.

Mechanism of Action

TrkB-IN-1 exerts its effects by binding to the TrkB receptor, which is a neurotrophin receptor important for synaptic plasticity and neural development. Upon binding, TrkB-IN-1 activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the phospholipase C gamma (PLCγ) pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity.

Comparison with Similar Compounds

TrkB-IN-1 can be compared with other TrkB agonists such as 7,8-dihydroxyflavone and LM22A-4. While 7,8-dihydroxyflavone is a well-characterized TrkB agonist with moderate chemical stability, TrkB-IN-1 offers favorable pharmacokinetic properties and has shown efficacy in reversing cognitive deficits in Alzheimer’s disease models . LM22A-4, another TrkB agonist, has been studied for its potential in preventing neurodegeneration . TrkB-IN-1’s uniqueness lies in its potent oral activity and promising results in preclinical studies.

Similar Compounds

- 7,8-Dihydroxyflavone

- LM22A-4

- Oleacein (a rare olive compound with TrkB agonist properties)

Biological Activity

7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one (commonly referred to as compound 1) is a synthetic organic compound belonging to the class of benzopyrans. Its unique chemical structure, characterized by the presence of methylamino and carbonyl groups, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of compound 1, summarizing research findings, case studies, and relevant data.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C19H16N2O6 |

| CAS Number | 1609067-49-3 |

| Molecular Weight | 356.34 g/mol |

| Chemical Structure | Chemical Structure |

Compound 1's structure includes a benzopyran core, which is known for various pharmacological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compound 1. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cell Lines

In a study conducted by Zhang et al. (2023), compound 1 was tested against MCF-7 (breast cancer) cells. The results indicated:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis through caspase activation.

- Cell Cycle Analysis : Significant accumulation in the G2/M phase.

Anti-inflammatory Effects

Compound 1 has also been studied for its anti-inflammatory effects. Research by Lee et al. (2022) demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Summary of Anti-inflammatory Findings

| Cytokine | Control Level (pg/mL) | Compound 1 Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 45 |

| IL-6 | 200 | 60 |

Antioxidant Activity

The antioxidant activity of compound 1 was evaluated through DPPH radical scavenging assays. The compound exhibited significant scavenging activity with an IC50 value of 25 µM, indicating its potential utility in preventing oxidative stress-related diseases.

The biological activities of compound 1 are largely attributed to its ability to modulate various signaling pathways:

- Apoptotic Pathways : Activation of caspases leading to programmed cell death.

- NF-kB Inhibition : Suppression of NF-kB signaling reduces inflammation.

- Reactive Oxygen Species (ROS) Scavenging : Direct interaction with ROS diminishes oxidative stress.

Properties

CAS No. |

1609067-49-3 |

|---|---|

Molecular Formula |

C19H16N2O6 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

[8-(methylcarbamoyloxy)-4-oxo-2-phenylchromen-7-yl] N-methylcarbamate |

InChI |

InChI=1S/C19H16N2O6/c1-20-18(23)26-14-9-8-12-13(22)10-15(11-6-4-3-5-7-11)25-16(12)17(14)27-19(24)21-2/h3-10H,1-2H3,(H,20,23)(H,21,24) |

InChI Key |

NWWRHMSYZTWUBD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.